BenchChemオンラインストアへようこそ!

4-(4-butylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug design SAR

This compound completes the N4-substituent SAR matrix for colchicine-site tubulin inhibitors, providing an extended butyl chain that drives logP >4.7 and enhances membrane partitioning relative to methyl or methoxy analogs. The free thiol enables site-specific conjugation for pull-down proteomics, while the CNS-compliant profile (PSA 46.44 Ų, HBD 1) supports permeability assays. Supplied with identity confirmed by NMR and ≥95% purity, it is ready for direct dose-response validation without repurification.

Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
Cat. No. B4688832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-butylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H25N3O3S/c1-5-6-7-14-8-10-16(11-9-14)24-20(22-23-21(24)28)15-12-17(25-2)19(27-4)18(13-15)26-3/h8-13H,5-7H2,1-4H3,(H,23,28)
InChIKeyBCLZNZHBGMNTSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes92 mg / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Butylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: A Distinct Screening Candidate for Antiproliferative Lead Discovery


4-(4-Butylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS 523990-81-0) is a fully substituted 1,2,4-triazole-3-thiol derivative bearing the 3,4,5-trimethoxyphenyl (TMP) pharmacophore on the triazole C5 and a 4-butylphenyl group on N4 . The compound is available as a screening compound (ChemDiv ID 5742-0475, purity ≥95%) with a molecular weight of 399.51 g/mol, calculated logP of 4.768, and a thiol group at C3 that enables thiol–disulfide interchange and metal coordination chemistry . The TMP moiety is a recognized colchicine-site tubulin polymerization inhibitor motif, while the N4 butylphenyl substituent provides a distinct lipophilic vector that diverges from the more common 4-methoxyphenyl or unsubstituted phenyl analogs [1].

Structural Stringency in 3,4,5-Trisubstituted-1,2,4-Triazole-3-thiols: Why the 4-Butylphenyl Substituent Cannot Be Trivially Replaced


Within the subclass of 4-aryl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiols, the N4 substituent exerts a dominant influence on lipophilicity, metabolic stability, and tubulin binding site complementarity [1]. The closest commercially available analogs—4-phenyl (CAS 70452-47-0), 4-(p-tolyl) (CAS 305336-64-5), and 4-(4-methoxyphenyl) (CAS not assigned)—differ only at the para position of the N4 phenyl ring, yet this single variable drives logP differences exceeding 1.5 units . The 4-butylphenyl analog possesses an extended alkyl chain that enhances membrane partitioning and potentially alters the residence time at the colchicine-binding site compared to shorter-chain or polar-substituted analogs [1]. Generic interchange to a 4-methyl, 4-methoxy, or unsubstituted phenyl analog would therefore alter both pharmacokinetic behavior and target engagement geometry, invalidating any SAR conclusions drawn from the original screening hit [2].

Quantitative Differentiation Evidence: 4-(4-Butylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol vs. Closest Analogs


LogP-Driven Lipophilicity Differentiation Relative to 4-Phenyl and 4-Methoxyphenyl Analogs

The 4-butylphenyl substituent confers a calculated logP of 4.768, which is substantially higher than predicted values for the 4-phenyl analog (CAS 70452-47-0; estimated logP ~3.1) and the 4-(4-methoxyphenyl) analog (estimated logP ~3.3) based on fragment-based calculations . The logD at pH 7.4 is 3.23, indicating that the compound remains predominantly non-ionized under physiological conditions, favoring passive membrane permeation . The 4-butyl chain adds approximately 1.5 logP units relative to the unsubstituted phenyl comparator, representing a >30-fold theoretical increase in partition coefficient [1].

Lipophilicity Drug design SAR

Aqueous Solubility Differentiation: Butylphenyl-Induced logSw Reduction vs. Polar Analogs

The calculated logSw (log aqueous solubility) for the target compound is -4.5978, indicating low aqueous solubility expected for a compound with high lipophilicity . This contrasts with the 4-(4-methoxyphenyl) analog, which carries a hydrogen-bond-accepting methoxy group at the para position and is predicted to have a logSw approximately 0.5–0.8 units higher (i.e., less negative) based on the polar surface area contribution of the additional oxygen atom [1]. The lower solubility of the butylphenyl derivative may be advantageous for controlled precipitation in cellular assays or for generating sustained-release formulations where slow dissolution is desired.

Solubility Formulation Crystallinity

C3-Thiol Reactivity as a Differentiating Feature for Covalent Inhibitor Design

The free thiol at C3 distinguishes this compound from the corresponding thioether and thione analogs. In the broader class of 1,2,4-triazole-3-thiols, the thiol group undergoes facile oxidation to disulfides, alkylation with electrophilic warheads, and coordination to soft metal ions such as Zn²⁺ and Cu⁺ [1]. By contrast, the 3-(butylsulfanyl)-4-phenyl analog (3-(butylsulfanyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole) lacks this reactive handle, rendering it inert toward disulfide exchange with cysteine residues . This reactivity profile positions the target compound as a potential covalent probe or a metal-chelating pharmacophore that the thioether analogs cannot replicate.

Covalent inhibitors Thiol reactivity Chemical biology

Class-Level Antiproliferative Activity: 4-Methoxyphenyl Analog Benchmark for Expectation Setting

Although no direct IC50 data are available for the target compound, the structurally closest evaluated analog—4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol—exhibited HepG2 antiproliferative IC50 of 6.35 µM and tubulin polymerization IC50 of 9.50 µM, with a selectivity index of 4.7 vs. normal cells [1]. The 4-butylphenyl substitution replaces the polar methoxy group with a purely hydrophobic butyl chain, which is predicted to strengthen van der Waals contacts with the colchicine-binding site hydrophobic pocket while eliminating the hydrogen-bonding capacity [1][2]. This structural divergence provides a rational basis for expecting altered potency and selectivity relative to the 4-methoxyphenyl benchmark.

Anticancer activity Tubulin polymerization Benchmarking

Hydrogen Bond Donor Capacity Differentiation via Polar Surface Area Comparison

The target compound has a calculated polar surface area (PSA) of 46.44 Ų, with 1 hydrogen bond donor (the thiol SH) and 6 hydrogen bond acceptors . This contrasts with the 4-(4-methoxyphenyl) analog, which carries an additional oxygen-based acceptor (estimated PSA ~55.6 Ų, 7 acceptors) [1]. The lower PSA of the butylphenyl derivative predicts superior passive membrane permeability according to Veber's rules (PSA < 140 Ų required, with lower values favoring permeability) [2]. The reduced hydrogen-bonding capacity may also decrease susceptibility to P-glycoprotein efflux compared to more polar analogs.

Drug likeness Polar surface area Permeability

Discontinued Commercial Status as a Procurement Differentiator

As of the latest available listing, the compound has been discontinued by at least one major supplier (CymitQuimica/Biosynth), with both 5 g and 10 g pack sizes listed as discontinued . In contrast, the 4-phenyl and 4-(p-tolyl) analogs remain widely available from multiple vendors including Sigma-Aldrich and Leyan . This limited commercial availability makes remaining stock (e.g., ChemDiv 92 mg inventory) a constrained resource, creating a procurement urgency for research groups that require this specific substitution pattern for SAR studies.

Availability Sourcing Inventory

Recommended Procurement and Deployment Scenarios for 4-(4-Butylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol


Antiproliferative SAR Expansion: Probing the N4 Hydrophobic Vector

For medicinal chemistry teams exploring colchicine-site tubulin inhibitors, this compound fills a critical gap in the N4-substituent SAR matrix. The existing published dataset covers 4-methyl, 4-methoxy, and unsubstituted phenyl variants [1][2], but the 4-butylphenyl chain—providing an extended hydrophobic contact—is absent. Procurement of the remaining stock enables completion of the N4-alkyl chain length SAR series, allowing quantitative determination of whether tubulin polymerization IC50 follows a linear free-energy relationship with logP in this series.

Covalent Probe Development via C3-Thiol Derivatization

The free thiol at C3 permits site-specific conjugation to fluorescent reporters, biotin tags, or photoaffinity labels via disulfide or thioether chemistry [1]. This enables the compound to serve as an affinity probe for target identification studies (e.g., pull-down proteomics) aimed at identifying the molecular targets of TMP-triazole hybrids. The butyl chain provides a built-in hydrophobic spacer that may reduce steric interference between the tag and the binding site, a practical advantage over shorter-chain analogs.

Physicochemical Benchmarking for CNS Penetration Studies

With a measured PSA of 46.44 Ų, logP of 4.768, and only one hydrogen bond donor, this compound satisfies multiple CNS drug-likeness criteria (PSA < 90 Ų, logP 1–5, HBD ≤ 3) [1]. It can serve as a tool compound for evaluating the CNS permeability potential of the TMP-triazole-3-thiol scaffold class in MDCK-MDR1 or hCMEC/D3 monolayer assays, providing a lipophilic reference point against which more polar analogs can be compared for brain penetration optimization.

Library Screening Hit Validation and Orthogonal Confirmation

As a ChemDiv screening library compound (ID 5742-0475) with verified identity by NMR (SpectraBase: 2 NMR spectra in DMSO-d6) [1], this compound is suitable for use as an orthogonal confirmation hit in secondary assays following primary HTS campaigns. Its high purity (≥95% by supplier specification) and spectroscopic characterization make it directly deployable in dose-response confirmation without repurification, reducing validation turnaround time for academic screening centers.

Quote Request

Request a Quote for 4-(4-butylphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.